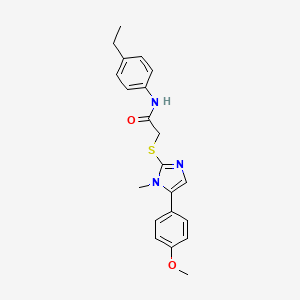![molecular formula C19H22N4O3S B2938585 2-[4-(Piperidylsulfonyl)phenyl]-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile CAS No. 941243-51-2](/img/structure/B2938585.png)
2-[4-(Piperidylsulfonyl)phenyl]-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(Piperidylsulfonyl)phenyl]-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile” is a complex organic molecule that contains several functional groups, including a piperidylsulfonyl group, a phenyl group, a pyrrolidinyl group, an oxazole ring, and a carbonitrile group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, oxazoles (which are part of the compound) are often synthesized using a variety of methods, including the Van Leusen Oxazole Synthesis . The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. Oxazoles are 5-membered rings containing one oxygen atom and one nitrogen atom . Pyrrolidinyl is a saturated 5-membered ring containing one nitrogen atom . Phenyl refers to a ring of 6 carbon atoms, minus one hydrogen, allowing it to bond to other atoms or groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. Oxazoles have been found to exhibit a wide range of biological activities, which has led researchers to synthesize various oxazole derivatives and screen them for various biological activities .Scientific Research Applications
Anticancer Research Applications
Synthesis and Anticancer Evaluation : A study by Kachaeva et al. (2018) involved the synthesis and characterization of six new 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles. These compounds were evaluated for their anticancer activities against 60 cancer cell lines. The compounds showed growth inhibitory and cytostatic activities at submicromolar and micromolar concentrations, respectively. They exhibited high selectivity towards leukemia cell lines, with compounds demonstrating significant cytotoxic selectivity towards renal and breast cancer subpanels. This research suggests that 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles could serve as a basis for developing new anticancer drugs (Kachaeva, M., Pilyo, S., Zhirnov, V., & Brovarets, V., 2018).
Synthetic Chemistry and Methodology
Preparation of Disubstituted-1,3-Oxazoles : Research by Williams and Fu (2010) on the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provided a method to generate a reactive C-5 carbanion. This approach facilitated the synthesis of 2,5-disubstituted-1,3-oxazoles through reactions with various electrophiles, offering a versatile route for their preparation. Such methodologies are crucial for advancing synthetic routes in medicinal chemistry (Williams, D. R., & Fu, L., 2010).
Electrocatalytic Applications
CO2 Reduction Catalysis : A study by Nganga et al. (2017) explored the use of rhenium tricarbonyl complexes with asymmetric diimine ligands containing a pyridine moiety bound to an oxazoline ring for the electrocatalytic reduction of CO2. The complexes demonstrated varying efficiencies in different solvents, providing insights into the mechanistic pathways of CO2 reduction and highlighting the potential of such compounds in catalytic applications (Nganga, J., Samanamu, C. R., Tanski, J., et al., 2017).
Antimicrobial Research
Synthesis and Biological Activity : Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. This highlights the potential of such compounds in developing new antimicrobial agents (Khalid, H., ur-Rehman, A., Abbasi, M., et al., 2016).
Future Directions
properties
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c20-14-17-19(22-10-4-5-11-22)26-18(21-17)15-6-8-16(9-7-15)27(24,25)23-12-2-1-3-13-23/h6-9H,1-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASMQEJCJQPWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Piperidylsulfonyl)phenyl]-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

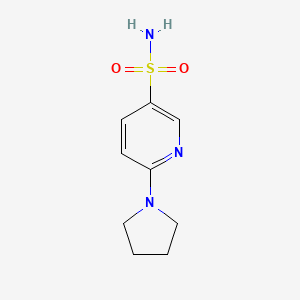
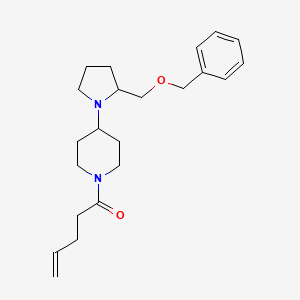
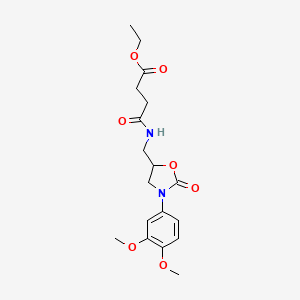
![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)
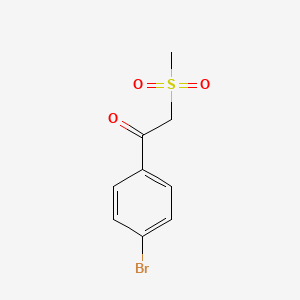
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2938511.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2938512.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide](/img/structure/B2938515.png)
![2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide](/img/structure/B2938519.png)
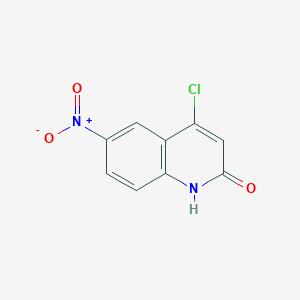
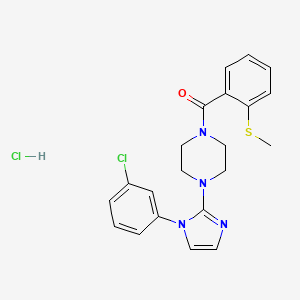
![6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2938523.png)
